3-Cyano-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family, characterized by its unique structure and functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. The molecular formula of 3-cyano-1H-indazole-6-carboxylic acid is , with a molecular weight of approximately 186.17 g/mol. Its classification falls under organic compounds, specifically as a carboxylic acid derivative of indazole.
The synthesis of 3-cyano-1H-indazole-6-carboxylic acid can be achieved through various methods, primarily involving the reaction of indazole derivatives with cyanoacetic acid or its derivatives. A notable method involves the use of o-aminophenylacetic acid derivatives as starting materials, which react with sodium nitrite in acidic conditions to yield the desired indazole derivative.
Technical Details:
The structure of 3-cyano-1H-indazole-6-carboxylic acid features a fused indazole ring system with a carboxylic acid group and a cyano group attached at specific positions. The structural formula can be represented as follows:
Key Structural Features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure:
3-Cyano-1H-indazole-6-carboxylic acid can participate in various chemical reactions due to its reactive functional groups. Notably, it can undergo:
Technical Details:
The mechanism of action for 3-cyano-1H-indazole-6-carboxylic acid primarily relates to its biological activities, particularly its anti-cancer properties. It is believed that this compound interacts with specific cellular targets involved in cancer cell proliferation and survival.
Key Points:
Relevant Data:
3-Cyano-1H-indazole-6-carboxylic acid has several applications in scientific research:
Indazole derivatives have established a significant legacy in pharmaceutical development, serving as privileged scaffolds in numerous therapeutic agents. The indazole nucleus—a bicyclic structure featuring fused benzene and pyrazole rings—confers versatile bioactivity and favorable binding interactions with biological targets. Historically, indazole-containing compounds have yielded clinically impactful drugs, including granisetron (a 5-HT₃ antagonist for chemotherapy-induced nausea) and niraparib (a PARP inhibitor for ovarian cancer) [6]. The strategic incorporation of substituents like carboxylic acids and cyano groups at specific positions has enabled fine-tuning of pharmacological properties. These modifications enhance target affinity, solubility profiles, and metabolic stability, as demonstrated by derivatives such as pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and benzydamine (an anti-inflammatory agent) [6]. The evolution of indazole chemistry underscores its centrality in addressing unmet medical needs, particularly in oncology and inflammation.
3-Cyano-1H-indazole-6-carboxylic acid (C₉H₅N₃O₂; MW 187.15 g/mol) integrates two critical pharmacophoric elements: a cyano group at position 3 and a carboxylic acid at position 6 . This arrangement creates a multifunctional scaffold with distinct electronic and steric properties:
Table 1: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₅N₃O₂ | Balanced carbon/nitrogen ratio for drug-likeness |
Molecular Weight | 187.15 g/mol | Compliance with Lipinski's rules for oral bioavailability |
Hydrogen Bond Donors | 2 (N-H, O-H) | Enhanced target engagement via polar interactions |
Hydrogen Bond Acceptors | 4 (N, O, O, N≡C) | Solubility and membrane permeability optimization |
Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NN=C2C#N | Encodes spatial arrangement for virtual screening |
These features collectively position this compound as a high-value intermediate for generating bioactive derivatives.
This compound transcends conventional small-molecule applications by enabling innovative therapeutic modalities, particularly in metallopharmaceuticals. Its bifunctional design—carboxylic acid for O-donation and pyrazole nitrogen for N-coordination—facilitates the formation of stable metal complexes with tunable bioactivity:
Table 2: Metal Coordination Modes and Therapeutic Implications
Metal Ion | Coordination Sphere | Biological Activity |
---|---|---|
Zn(II) | Tetrahedral (N,O,O,H₂O) | Photoluminescent cellular probes |
Cd(II) | Octahedral (N₂O₄) | DNA-binding anticancer agents |
Cu(II) | Square-planar (N₂O₂) | JNK inhibition for anti-inflammatory effects |
This dual capacity—as a standalone pharmacophore and a metal-chelating agent—underscores its versatility in next-generation drug design [8] [9].
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: